Reduced Topological Polar Surface Area (TPSA) vs. Des-Methyl Benzenesulfonyl Analog Improves Membrane Permeability Potential
The target compound exhibits a topological polar surface area (TPSA) of 46.5 Ų, which is 8.4 Ų lower than the 54.9 Ų observed for the des-methyl N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride (CAS 642461-04-9) . This reduction is directly attributable to the additional methyl group on the phenyl ring, which shields polar surface area without significantly altering molecular weight (285.67 vs. 271.64 g/mol for the des-methyl analog) . In drug design, lower TPSA correlates with improved passive membrane permeability and oral bioavailability, making the target compound a more attractive building block for central nervous system (CNS) and intracellular target programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 46.5 Ų (computed); Molecular Weight: 285.67 g/mol; XlogP: 3.7 |
| Comparator Or Baseline | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride (CAS 642461-04-9): TPSA 54.9 Ų; Molecular Weight: 271.64 g/mol; LogP: 3.66 |
| Quantified Difference | TPSA reduced by 8.4 Ų (15.3% relative reduction); Molecular weight increased by 14.03 g/mol; XlogP marginally higher (3.7 vs. 3.66) |
| Conditions | Computed physicochemical properties from Chem960 and ChemSrc databases; TPSA calculated using standard fragment-based methods. |
Why This Matters
A 15% reduction in TPSA while maintaining similar lipophilicity can be decisive for blood-brain barrier penetration and intracellular target access, favoring the 4-methylbenzenesulfonyl derivative in CNS and oncology programs.
